molecular formula C16H19NOS B3007697 3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 2195941-06-9

3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B3007697
CAS No.: 2195941-06-9
M. Wt: 273.39
InChI Key: VLDQXRVOKWKTLY-UHFFFAOYSA-N
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Description

3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with a cyclopropylidene group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane can be achieved through several synthetic routes. One common method involves the use of cycloaddition reactions, such as the [5+2] cycloaddition, which is a powerful reaction to access seven-membered ring systems . The reaction conditions typically involve the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale electrochemical reactions. For example, the electrochemical ODI-[5+2] cascade reaction has been optimized for gram-scale production, utilizing specific electrolytes and additives to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism by which 3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane exerts its effects involves interactions with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction mechanisms and metabolic processes .

Properties

IUPAC Name

(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-(5-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS/c1-10-2-7-15(19-10)16(18)17-13-5-6-14(17)9-12(8-13)11-3-4-11/h2,7,13-14H,3-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDQXRVOKWKTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2C3CCC2CC(=C4CC4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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